
(4R,4'R)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a synthetic organic compound characterized by its unique structure, which includes two heptan-4-yl groups and a tetrahydro-2,2’-bioxazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diol with a diacid chloride in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of (4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(5-(heptan-4-yl)-4-phenyl-4,5-dihydrooxazole)
- Other tetrahydro-2,2’-bioxazole derivatives with different substituents.
Uniqueness
(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H36N2O2 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
(4R)-4-heptan-4-yl-2-[(4R)-4-heptan-4-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H36N2O2/c1-5-9-15(10-6-2)17-13-23-19(21-17)20-22-18(14-24-20)16(11-7-3)12-8-4/h15-18H,5-14H2,1-4H3/t17-,18-/m0/s1 |
InChI 键 |
JCIONGJTAFCVIQ-ROUUACIJSA-N |
手性 SMILES |
CCCC(CCC)[C@@H]1COC(=N1)C2=N[C@@H](CO2)C(CCC)CCC |
规范 SMILES |
CCCC(CCC)C1COC(=N1)C2=NC(CO2)C(CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


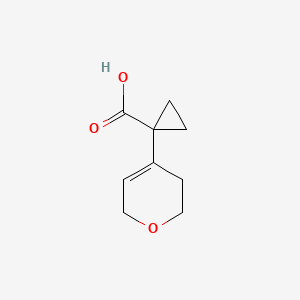
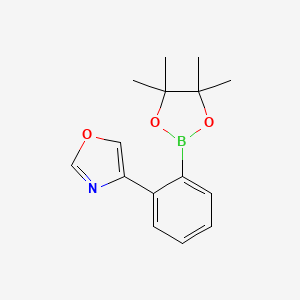


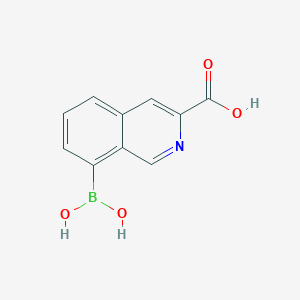
![4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13673771.png)
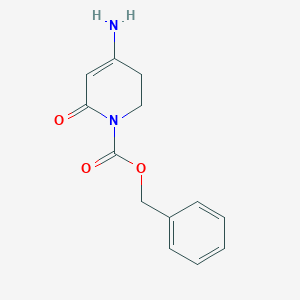

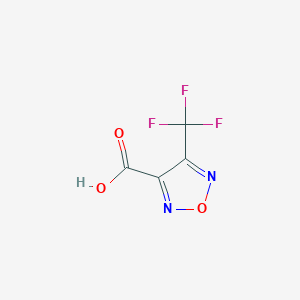
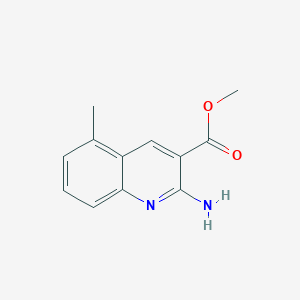
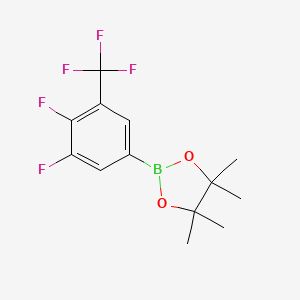
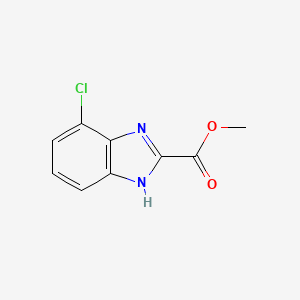
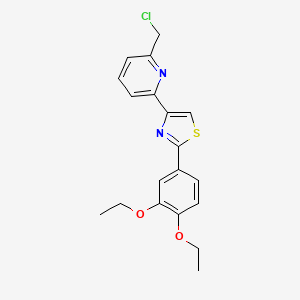
![3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
